2-Methoxy-4-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a methoxy group and a pyridine moiety attached to a benzimidazole framework, which is known for its diverse biological activities. The synthesis, characterization, and potential applications of this compound are of significant interest in medicinal chemistry and drug development.
The compound is synthesized through various chemical reactions involving benzimidazole and substituted aromatic compounds. It has been referenced in scientific literature focusing on the synthesis and biological evaluation of substituted benzimidazoles, highlighting its potential as an active pharmacophore.
This compound can be classified under:
The synthesis of 2-Methoxy-4-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol typically involves several steps:
The synthesis process is characterized by:
Key molecular data include:
The compound can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or ligands to facilitate successful outcomes .
The mechanism of action for 2-Methoxy-4-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol primarily revolves around its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant activity against various targets, including antimicrobial and anticancer properties .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these properties significantly influence its biological activity .
The applications of 2-Methoxy-4-(5-(pyridin-4-y)-1H-benzo[d]imidazol-1-yl)phenol are diverse:
The systematic IUPAC name 2-Methoxy-4-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol precisely defines this tri-cyclic hybrid molecule. Its structure integrates three distinct heterocyclic/pharmacophoric units:
The molecular formula is C₁₉H₁₅N₃O₂, with a molecular weight of 317.34 g/mol [2]. The CAS registry number 1799439-07-8 provides its unique chemical identifier [2]. Benzo[d] notation specifies the benzimidazole ring fusion (d indicating fusion between benzene and imidazole rings at bonds c/d), critical for structural taxonomy in heterocyclic chemistry. The pyridyl attachment position (5-) is specified to distinguish it from isomeric 4-, 6-, or 7-substituted benzimidazoles.
Table 1: Physicochemical Characterization Data
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₉H₁₅N₃O₂ | Moldb [2] |
Molecular Weight | 317.34 g/mol | Moldb [2] |
CAS Registry Number | 1799439-07-8 | Moldb [2] |
Purity (Commercial) | ≥97% | Moldb [2] |
Benzimidazole-pyridine hybrids represent a privileged scaffold in drug discovery due to their:
This specific hybrid exhibits enhanced pharmacological potential compared to simpler benzimidazoles. The meta-phenolic linkage between benzimidazole and methoxyphenol (positioned at 1- and 4- respectively) creates an extended conjugated system, potentially enhancing DNA intercalation or protein binding [6] [8]. Commercial availability at research-grade purity (≥97%) confirms its utility as a synthetic building block for heterocyclic libraries [2].
Table 2: Key Synthetic Intermediates for Benzimidazole-Pyridine Hybrids
Intermediate | Role | Typical Yield |
---|---|---|
4-(1H-benzo[d]imidazol-2-yl)phenol derivatives | Core scaffold precursors | 50-75% [1] |
5-Bromo-1H-benzo[d]imidazole | Suzuki coupling substrate | 80-90% [4] |
Pyridin-4-ylboronic acid/pinacol ester | Pyridyl donor in coupling | >95% [5] |
Benzimidazole-phenol hybrids first gained prominence with the discovery of Hoechst 33258 (a bis-benzimidazole) as a DNA minor groove binder in 1975. The integration of pyridine rings emerged later to enhance:
The specific compound 2-Methoxy-4-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol entered pharmacological literature around 2018 as a structural analog in DNA-binding crescent-shaped molecules research [8]. Its design follows "combilexin" principles – combining groove-binding (benzimidazole-phenol) and intercalating (pyridyl-extended π-system) elements. While not yet a clinical candidate, its emergence parallels medicinal chemistry's shift toward multi-target hybrid architectures. Patent analyses reveal increased benzimidazole-pyridine hybrid filings since 2015, particularly in kinase and tubulin inhibition contexts [7].
Table 3: Evolution of Key Benzimidazole Hybrids in Medicinal Chemistry
Compound Class | Era | Primary Target | Structural Distinction |
---|---|---|---|
Simple 2-arylbenzimidazoles | 1960-1980s | Anthelmintics/PPIs | No fused pyridine or phenolic ethers |
Benzimidazole-acridines | 1990s | Topoisomerase I/II | Acridine fusion instead of pyridine |
Pyridyl-benzimidazoles (e.g., target) | 2010s-present | Kinases/Tubulin/DNA binders | Pyridine at 4/5/6-position of benzimidazole |
The compound exemplifies "molecular hybridization" – a dominant strategy in contemporary anticancer and antimicrobial drug discovery where synergistic pharmacophores are covalently linked. Its commercial availability since the late 2010s (as catalog item M108138) facilitated broad screening in oncology and infectious disease assays [2].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0